![molecular formula C9H9F4NO2S B5194796 N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide, also known as F-TESA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. F-TESA is a sulfonamide derivative that has a trifluoromethyl group and a fluorine atom attached to a benzene ring.
科学的研究の応用
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has been shown to have inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes. N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
In materials science, N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has been used as a building block for the synthesis of various polymers and materials with unique properties. N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
作用機序
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and protons. These enzymes are involved in various physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has been shown to have inhibitory effects on carbonic anhydrase enzymes, which can lead to various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ion and an increase in the production of carbon dioxide, which can affect acid-base balance and respiration. N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has also been shown to have anticancer effects, which may be due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide is also readily available from commercial suppliers. However, N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide. One direction is the development of N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide-based materials with unique properties for various applications. Another direction is the development of N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide-based anticancer agents with improved efficacy and selectivity. Further research is also needed to fully understand the mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide and its potential applications in various fields.
合成法
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified through crystallization or chromatography.
特性
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO2S/c1-2-17(15,16)14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMRCHBRDVXERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

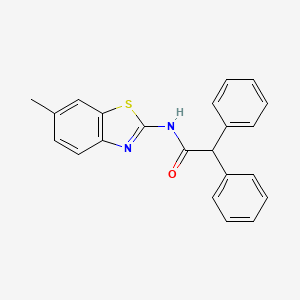
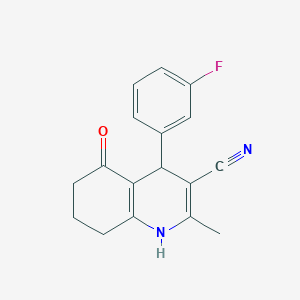
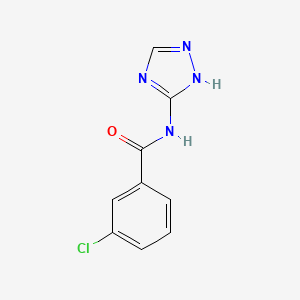
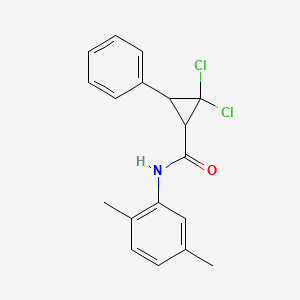


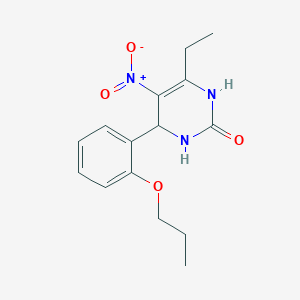
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)
![5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)